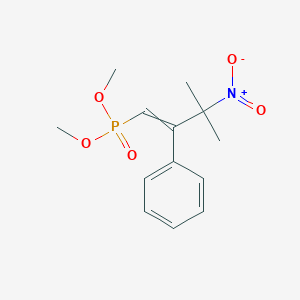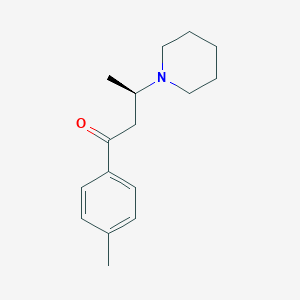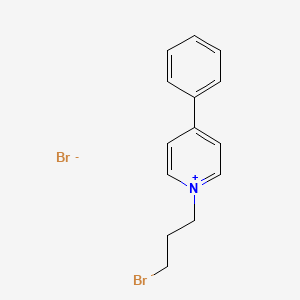![molecular formula C28H32OSn B14225729 1-[2-(Triphenylstannyl)ethenyl]cyclooctan-1-ol CAS No. 502444-85-1](/img/structure/B14225729.png)
1-[2-(Triphenylstannyl)ethenyl]cyclooctan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Triphenylstannyl)ethenyl]cyclooctan-1-ol is an organotin compound characterized by the presence of a cyclooctane ring, a hydroxyl group, and a triphenylstannyl group attached to an ethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Triphenylstannyl)ethenyl]cyclooctan-1-ol typically involves the following steps:
Formation of the Cyclooctane Ring: The cyclooctane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via reactions such as Wittig or Horner-Wadsworth-Emmons reactions.
Attachment of the Triphenylstannyl Group: The triphenylstannyl group is introduced through a stannylation reaction, often using triphenyltin chloride as the stannylating agent.
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, which can be achieved using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Triphenylstannyl)ethenyl]cyclooctan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions to form corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alkanes, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(Triphenylstannyl)ethenyl]cyclooctan-1-ol has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Triphenylstannyl)ethenyl]cyclooctan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the triphenylstannyl group can participate in coordination chemistry. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
1-[2-(Triphenylstannyl)ethenyl]cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a cyclooctane ring.
1-[2-(Triphenylstannyl)ethenyl]cyclopentan-1-ol: Similar structure but with a cyclopentane ring.
1-[2-(Triphenylstannyl)ethenyl]cyclododecan-1-ol: Similar structure but with a cyclododecane ring.
Uniqueness: 1-[2-(Triphenylstannyl)ethenyl]cyclooctan-1-ol is unique due to its specific ring size and the presence of both a hydroxyl group and a triphenylstannyl group
Properties
CAS No. |
502444-85-1 |
|---|---|
Molecular Formula |
C28H32OSn |
Molecular Weight |
503.3 g/mol |
IUPAC Name |
1-(2-triphenylstannylethenyl)cyclooctan-1-ol |
InChI |
InChI=1S/C10H17O.3C6H5.Sn/c1-2-10(11)8-6-4-3-5-7-9-10;3*1-2-4-6-5-3-1;/h1-2,11H,3-9H2;3*1-5H; |
InChI Key |
AUJSTNUEGVZGQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)(C=C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic Acid](/img/structure/B14225646.png)

![1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane](/img/structure/B14225653.png)
![Diethyl [(2S)-2-(4-chlorophenyl)-2-hydroxyethyl]phosphonate](/img/structure/B14225660.png)


![2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14225669.png)
![(2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol](/img/structure/B14225676.png)
![2-(4-Methoxyphenyl)-1-[(prop-2-yn-1-yl)oxy]-1H-benzimidazole](/img/structure/B14225686.png)

![1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14225709.png)


![Furo[2,3-d]pyrimidin-2(3H)-one, 3-[(2-hydroxyethoxy)methyl]-6-octyl-](/img/structure/B14225726.png)
